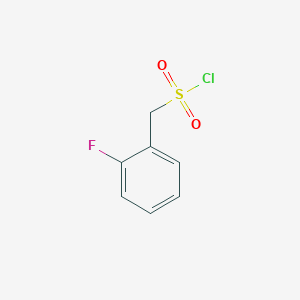

(2-Fluorophenyl)methanesulfonyl chloride

Description

(2-Fluorophenyl)methanesulfonyl chloride (CAS RN: 24974-71-8) is an organosulfur compound with the molecular formula C₇H₆ClFO₂S and a molecular weight of 208.63 g/mol. It features a fluorophenyl group attached to a methanesulfonyl chloride moiety. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are critical in pharmaceuticals and agrochemicals . Its reactivity stems from the electrophilic sulfonyl chloride group, enabling nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.

Properties

IUPAC Name |

(2-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDWSUDXKHLMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341437 | |

| Record name | (2-Fluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24974-71-8 | |

| Record name | (2-Fluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Fluorophenyl)methanesulfonyl chloride can be synthesized through the reaction of (2-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound involves the chlorination of (2-fluorophenyl)methanesulfonic acid using thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction: It can be reduced to (2-fluorophenyl)methanesulfonamide using reducing agents like lithium aluminum hydride.

Oxidation: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Sulfonamide: Formed by reaction with amines.

Sulfonate Ester: Formed by reaction with alcohols.

Sulfonate Thioester: Formed by reaction with thiols.

Scientific Research Applications

Pharmaceuticals

(2-Fluorophenyl)methanesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, including:

- Anti-inflammatory agents : It is involved in synthesizing compounds that inhibit inflammatory pathways.

- Anticancer drugs : The compound plays a role in developing inhibitors targeting specific cancer cell pathways.

Case Study : A study demonstrated that derivatives synthesized from this compound exhibited significant antitumor activity against various cancer cell lines, indicating its potential as a lead compound in drug development .

Agrochemicals

The compound is also significant in agrochemical applications, particularly in the formulation of:

- Herbicides : It contributes to the synthesis of selective herbicides that target specific weed species without harming crops.

- Insecticides : Its derivatives are used to create insecticides that are effective against pests while being environmentally friendly.

Case Study : Research has shown that agrochemicals derived from this compound demonstrate enhanced efficacy and reduced toxicity compared to traditional pesticides .

Material Science

In material science, this compound is utilized for:

- Functional materials : It aids in synthesizing polymers and materials with tailored properties for specific applications, such as electronics and coatings.

Case Study : A recent investigation highlighted the use of this compound in creating novel polymeric materials with improved mechanical and thermal properties .

Biological Research

The compound serves as a reagent for modifying biomolecules, facilitating studies on biological processes such as enzyme inhibition and receptor interactions.

Case Study : In biochemical research, this compound has been employed to modify proteins for studying their functions and interactions within cellular pathways .

Target Interaction

This compound acts primarily as an electrophile, reacting with nucleophiles present in target molecules. The sulfonyl chloride group is highly reactive, allowing for various nucleophilic substitution reactions.

Types of Reactions

- Nucleophilic Substitution : It reacts with amines, alcohols, and thiols to form sulfonamides and sulfonate esters.

- Reduction and Oxidation : The compound can be reduced to form sulfonamides or oxidized to yield sulfonic acids under specific conditions.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Positional Isomers: 3-Fluoro and 4-Fluoro Derivatives

The position of the fluorine substituent on the phenyl ring significantly influences physical and chemical properties:

- Reactivity Trends: The 4-fluoro derivative exhibits the highest melting point, likely due to symmetry and packing efficiency in the crystal lattice. Electron-withdrawing fluorine substituents activate the sulfonyl chloride group, enhancing reactivity toward nucleophiles compared to non-fluorinated analogs .

Chloro-Fluoro Derivatives

The introduction of chlorine further modifies reactivity and stability:

Methyl-Substituted Analog

(2-Methylphenyl)methanesulfonyl chloride (CAS RN: 92614-55-6) differs in substituent electronic effects:

Hydrolysis and Stability

- Highly Reactive Derivatives : Methanesulfonyl chloride and its fluorophenyl analogs hydrolyze rapidly in basic conditions (e.g., 2.5 M NaOH at room temperature) .

- Less Reactive Derivatives : Benzenesulfonyl chlorides (e.g., p-toluenesulfonyl chloride) require prolonged stirring or reflux for complete hydrolysis, indicating substituent-dependent reactivity .

Biological Activity

(2-Fluorophenyl)methanesulfonyl chloride is an organosulfur compound that has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a sulfonyl chloride group attached to a fluorinated aromatic ring enhances its reactivity, making it a valuable reagent in organic synthesis and medicinal chemistry. The compound is characterized by its ability to undergo sulfonylation reactions with nucleophilic biomolecules, which can lead to significant modifications in protein function and enzyme activity.

Mechanisms of Biological Activity

Covalent Modification

this compound primarily exerts its biological effects through covalent modification of proteins and enzymes. The sulfonyl chloride group reacts with nucleophilic sites on biomolecules, forming stable sulfonamide or sulfonate ester bonds. This modification can either inhibit or activate enzyme activity depending on the target protein and the nature of the modification.

Influence on Cellular Signaling

The compound has been shown to influence cellular signaling pathways by modifying key proteins involved in these processes. For example, the sulfonylation of specific enzymes can alter their catalytic activity, leading to downstream effects on gene expression and cellular metabolism .

Cellular Effects

Research indicates that this compound can significantly impact various types of cells. Its effects include:

- Modification of Enzyme Activity : The compound can selectively modify enzymes involved in metabolic pathways, potentially altering metabolic flux and affecting overall cellular function.

- Gene Expression Modulation : By modifying transcription factors and other regulatory proteins, this compound can influence gene expression patterns within cells .

Dosage-Dependent Effects

The biological activity of this compound has been observed to vary with dosage in experimental models. At low concentrations, it may selectively modify specific proteins, while at higher doses, it can induce cytotoxic effects such as cell death or tissue damage. This highlights the importance of dosage optimization in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Anticancer Activity : Some derivatives have shown potential anticancer properties through mechanisms involving apoptosis induction in tumor cell lines. For instance, modifications to the structure have resulted in compounds that exhibit improved cytotoxicity compared to standard chemotherapeutic agents .

- Enzyme Inhibition Studies : Research utilizing computational methods has predicted interactions between this compound and various biological targets, including enzymes involved in inflammatory pathways. These studies suggest potential roles in developing anti-inflammatory drugs .

- Pharmacological Applications : The compound has been explored for its potential as an acid secretion inhibitor, indicating possible therapeutic applications in gastrointestinal disorders .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic methods for (2-Fluorophenyl)methanesulfonyl chloride in academic research?

A highly efficient method involves the thiourea/NCBSI/HCl system, which converts alkyl halides to sulfonyl chlorides in a single step. For this compound, this method achieves a 93% yield with colorless crystals (mp 52–54°C). Key steps include:

- Reacting the precursor with NCBSI (N-chloro-N-(phenylsulfonyl) benzene sulfonamide) under mild conditions.

- Purification via recrystallization.

Characterization data : - ¹H NMR (CDCl₃) : δ = 7.44 (dt, J = 21.5, 6.6 Hz, 2H), 7.16 (dt, J = 18.1, 8.2 Hz, 2H), 4.89 (s, 2H).

- ¹³C NMR : δ = 162.44 (C-F), 63.82 (CH₂-SO₂Cl).

- Elemental analysis : C, 40.65%; H, 2.93%; S, 14.89% .

Q. What safety protocols are critical when handling this compound?

This compound is highly toxic (acute oral, dermal, and inhalation toxicity) and corrosive. Mandatory precautions include:

Q. How can researchers verify the purity and identity of this compound?

- Melting point : Compare observed mp (52–54°C) with literature values (e.g., 52–53.5°C) .

- Spectroscopy : Use ¹H/¹³C NMR to confirm aromatic fluorination (δ ~160–163 ppm for C-F) and methylsulfonyl chloride groups (δ ~63–64 ppm for CH₂-SO₂Cl) .

- Elemental analysis : Match experimental C/H/S percentages with theoretical values (e.g., S: 15.37% calculated vs. 14.89% observed) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound in nucleophilic substitutions?

- Hydrolysis sensitivity : Unlike thionyl chloride derivatives, methanesulfonyl chlorides hydrolyze slowly, allowing use in aqueous-organic biphasic systems. However, prolonged exposure to moisture degrades yield .

- Temperature control : Reactions should be conducted below 60°C to prevent decomposition into SOₓ and halogenated byproducts .

- Solvent selection : Use anhydrous dichloromethane or THF to minimize side reactions .

Q. How can contradictions in toxicity data for fluorinated sulfonyl chlorides be resolved?

- Mechanistic studies : Differentiate parent compound toxicity (e.g., methanesulfonyl chloride) from hydrolysis byproducts (e.g., HCl, SO₂). For this compound, toxicity likely stems from the intact molecule due to slow hydrolysis .

- In vitro assays : Use CHO cell genotoxicity tests with/without metabolic activation (S9 mix) to assess direct vs. metabolite-driven effects .

Q. What advanced analytical techniques detect trace impurities in this compound?

- LC-MS/MS : Employ hydrophilic interaction liquid chromatography (HILIC) paired with tandem mass spectrometry for polar impurities (e.g., sulfonic acids) .

- 19F NMR : Quantify fluorinated degradation products with high specificity .

- Headspace GC-MS : Monitor volatile byproducts (e.g., CO, SO₂) during thermal stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.